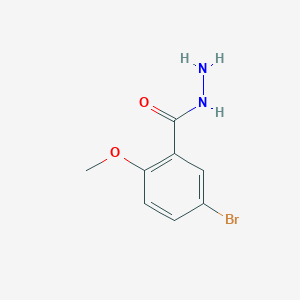

5-Bromo-2-methoxybenzohydrazide

Descripción

Contextualization of Hydrazide and Benzohydrazide (B10538) Scaffolds in Medicinal Chemistry

The hydrazide functional group, characterized by the -C(=O)-NH-NH₂ moiety, is a cornerstone in medicinal chemistry. mdpi.commdpi.com Its unique structural and electronic properties allow it to act as a versatile pharmacophore and a crucial building block for more complex molecules. derpharmachemica.com Hydrazides are known to engage in hydrogen bonding interactions with biological receptors, a key factor in their pharmacological activity. fupress.net

Historically, the introduction of the hydrazide scaffold led to landmark drugs such as Isoniazid, a primary treatment for tuberculosis. mdpi.com This initial success spurred extensive research, revealing that molecules incorporating this group possess a wide spectrum of biological activities. mdpi.com These include:

Antimicrobial nih.gov

Anticancer derpharmachemica.commdpi.com

Anticonvulsant mdpi.com

Anti-inflammatory mdpi.com

Antiviral nih.gov

Benzohydrazides, a subclass of hydrazides featuring a benzene (B151609) ring, are particularly prominent. The aromatic ring provides a rigid framework that can be substituted to modulate the molecule's physicochemical properties and biological targets. Furthermore, the hydrazide group serves as an excellent synthon for creating a diverse array of heterocyclic compounds like oxadiazoles, pyrazoles, and triazoles, which are themselves important classes of therapeutic agents. mdpi.com The condensation reaction of hydrazides with aldehydes or ketones to form hydrazones (containing the -C(=O)-NH-N=CH- structure) is a common and powerful strategy in drug design, yielding compounds with significant bioactivity. nih.govnih.gov

Interactive Table: Reported Biological Activities of Hydrazide Derivatives

| Biological Activity | Example Compound Class | Reference |

| Antituberculosis | Isoniazid | mdpi.com |

| Antidepressant | Isocarboxazid | mdpi.com |

| Anticancer | Benzohydrazide derivatives | derpharmachemica.commdpi.com |

| Antimicrobial | Hydrazide-hydrazones | nih.gov |

| Anti-inflammatory | Pyrazole-4-carboxaldehyde hydrazones | mdpi.com |

| Antiviral | Hydrazone derivatives | nih.gov |

Significance of Brominated Methoxybenzohydrazides in Organic Synthesis and Drug Discovery

The strategic incorporation of halogen atoms, particularly bromine, into organic molecules is a fundamental tactic in medicinal chemistry and organic synthesis. nih.gov Bromination can significantly alter a molecule's properties, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. Bromo-organic compounds are also highly valuable intermediates in organic synthesis, serving as key precursors for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) that enable the construction of complex molecular architectures. researchgate.net This makes them pivotal in the synthesis of pharmaceuticals and other fine chemicals. researchgate.net

Overview of Research Trajectories for 5-Bromo-2-methoxybenzohydrazide

Research concerning this compound primarily focuses on its use as a sophisticated building block for synthesizing novel compounds with potential therapeutic applications. A major research trajectory involves the synthesis of its Schiff base derivatives, or hydrazones. This is typically achieved through a condensation reaction between this compound and various substituted aldehydes or ketones. nih.govnih.gov

The ultimate goal of these synthetic and structural studies is the biological evaluation of the resulting compounds. Drawing from the known bioactivities of the parent hydrazide and brominated aromatic scaffolds, researchers are investigating these new molecules for a range of pharmacological effects, including antimicrobial and anticancer properties. mdpi.comnih.govmdpi.com While direct biological data on the parent this compound is limited in published literature, the intense focus on its derivatives underscores its importance as a precursor in the quest for new therapeutic leads.

Interactive Table: Crystallographic Data for Selected Hydrazone Derivatives

| Compound | Crystal System | Space Group | Key Feature | Reference |

| N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide | Monoclinic | P2₁/c | Molecule is twisted, dihedral angle between rings is 22.0(2)° | nih.gov |

| N′-(5-Bromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide | Orthorhombic | Pbca | Two intramolecular hydrogen bonds (O—H⋯N and N—H⋯O) | nih.gov |

| N′-(5-Bromo-2-methoxybenzylidene)-2-hydroxybenzohydrazide | Tetragonal | I4₁/a | Molecules linked into chains by intermolecular hydrogen bonds | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-13-7-3-2-5(9)4-6(7)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUAWAKCVDQQJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 5 Bromo 2 Methoxybenzohydrazide

Established Synthetic Pathways for 5-Bromo-2-methoxybenzohydrazide

The primary and most common method for synthesizing this compound involves a two-step process. The first step is the preparation of the precursor, 5-bromo-2-methoxybenzoic acid. This can be achieved by the methylation of 5-bromosalicylic acid using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as sodium hydroxide. prepchem.com The subsequent step involves the conversion of the synthesized 5-bromo-2-methoxybenzoic acid into the desired hydrazide. This is typically accomplished by reacting the acid with hydrazine (B178648) hydrate (B1144303). mdpi.com

An alternative approach to the synthesis of the precursor involves the formylation of p-bromoanisole. prepchem.com This method utilizes titanium tetrachloride and 1,1-dichloromethyl methyl ether to introduce a formyl group onto the p-bromoanisole, yielding 5-bromo-2-methoxybenzaldehyde (B189313). prepchem.com This aldehyde can then be oxidized to the corresponding carboxylic acid, which is subsequently reacted with hydrazine hydrate to produce this compound.

Reaction Mechanisms and Optimization Parameters

The synthesis of this compound from its corresponding benzoic acid and hydrazine hydrate proceeds through a nucleophilic acyl substitution reaction. The nitrogen atom of hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This is followed by the elimination of a water molecule to form the hydrazide. The reaction is typically carried out in a suitable solvent, such as methanol (B129727), and may be heated to reflux to increase the reaction rate. mdpi.com

Optimization of the reaction conditions is crucial for achieving a high yield and purity of the final product. Key parameters to consider include the reaction temperature, time, and the stoichiometry of the reactants. For instance, in the synthesis of related hydrazides, refluxing for several hours is common to ensure the completion of the reaction. mdpi.com The choice of solvent can also influence the reaction efficiency.

Scalability and Efficiency of Synthetic Routes

The scalability of the synthesis of this compound is an important consideration for its practical applications. The two-step process starting from 5-bromosalicylic acid is generally considered to be a scalable and efficient route. The starting materials are commercially available, and the reaction conditions are relatively straightforward to control on a larger scale. A study on a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, demonstrated successful scale-up to approximately 70 kg per batch, highlighting the potential for industrial-scale production of similar bromo-substituted benzoic acid derivatives. researchgate.net

Synthesis of Schiff Base and Hydrazone Derivatives of this compound

The hydrazide functional group of this compound is a key reactive site for the synthesis of a wide array of derivatives, most notably Schiff bases and hydrazones. These compounds are formed through the condensation reaction of the hydrazide with various aldehydes and ketones.

Condensation Reactions with Substituted Aldehydes and Ketones

The reaction of this compound with aldehydes or ketones results in the formation of a C=N double bond, characteristic of Schiff bases and hydrazones. This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. mdpi.comimpactfactor.org

A variety of substituted aldehydes and ketones can be employed in this reaction, leading to a diverse library of derivatives. For example, the reaction of 5-bromo-2-methoxybenzaldehyde with 2-methoxybenzohydrazide yields N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide. nih.gov Similarly, condensation with 5-bromosalicylaldehyde (B98134) produces (E)-N′-(5-Bromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide. nih.gov The choice of the aldehyde or ketone allows for the introduction of different functional groups and steric bulk, which can influence the properties of the resulting molecule. The reaction is often carried out in a solvent like ethanol (B145695) or methanol and may be heated to facilitate the reaction. nih.govnih.govnih.gov

Structural Diversification via Functional Group Modifications

Further structural diversification of the Schiff base and hydrazone derivatives can be achieved through modifications of the functional groups present in the molecule. For instance, the presence of a hydroxyl group in derivatives obtained from salicylaldehydes allows for further reactions such as etherification or esterification. The bromine atom on the benzene (B151609) ring can also be a site for various cross-coupling reactions, enabling the introduction of different substituents.

Preparation of Related this compound Analogs

The synthetic strategies used for this compound and its derivatives can be adapted to prepare a range of related analogs. By starting with different substituted benzoic acids or by employing various substituted hydrazides, a wide variety of structurally related compounds can be accessed. For example, the synthesis of 2-bromo-5-methoxybenzohydrazide (B46498) has been reported, which can then be used to create a different set of hydrazone derivatives. nih.gov Similarly, analogs with different halogen substitutions or with the methoxy (B1213986) group at a different position on the benzene ring can be synthesized by selecting the appropriate starting materials.

The table below provides examples of related hydrazone derivatives synthesized from various benzohydrazides and aldehydes.

| Hydrazide | Aldehyde | Resulting Hydrazone | Reference |

| 2-Hydroxybenzohydrazide | 5-Bromo-2-methoxybenzaldehyde | N′-(5-Bromo-2-methoxybenzylidene)-2-hydroxybenzohydrazide | nih.gov |

| 2-Methoxybenzohydrazide | 5-Bromo-2-methoxybenzaldehyde | N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide | nih.gov |

| 2-Methoxybenzohydrazide | 5-Bromosalicylaldehyde | (E)-N′-(5-Bromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide | nih.gov |

| 3-Bromobenzohydrazide | 5-Bromo-2-hydroxy-3-methoxybenzylidene | 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate | asianpubs.org |

| Benzohydrazide (B10538) | 2-Hydroxy-3-methoxy benzaldehyde (B42025) | N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene] benzohydrazide | impactfactor.org |

Structural Elucidation and Conformational Analysis of 5 Bromo 2 Methoxybenzohydrazide and Its Derivatives

Single Crystal X-ray Diffraction Studies

Intermolecular Interactions and Crystal Packing

Hydrogen bonds are the most significant interactions governing the crystal packing of benzohydrazide (B10538) derivatives. The hydrazide moiety (–CONHNH₂) provides both hydrogen bond donors (N–H) and acceptors (C=O), leading to robust and predictable structural motifs.

In the crystal structure of derivative compounds like (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide, molecules form inversion dimers. researchgate.net These dimers are linked by pairs of intermolecular N—H⋯O hydrogen bonds, creating characteristic R²₂(8) graph-set ring motifs. researchgate.net Similarly, in N′-(5-bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide, molecules are connected through N—H⋯O hydrogen bonds, which results in the formation of chains extending along a crystallographic axis. nih.gov This chain formation is a common packing feature in hydrazone structures. nih.govnih.govnih.gov

Derivatives containing hydroxyl groups, such as (E)-N′-(5-Bromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide, exhibit both intramolecular and intermolecular hydrogen bonds. nih.gov Intramolecular O—H⋯N and N—H⋯O hydrogen bonds are observed, which influence the molecule's conformation. nih.gov In addition to these, intermolecular N—H⋯O interactions link the molecules into chains. nih.gov The formation of diverse hydrogen bond networks, including N—H⋯N and O—H⋯O interactions, is a defining feature of this class of compounds, stabilizing their crystal lattices. nih.goviucr.orgresearchgate.net

Table 1: Examples of Hydrogen Bonding in Benzohydrazide Derivatives

| Compound Type | Interaction Type | Resulting Motif | Reference |

|---|---|---|---|

| (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide | N—H⋯O | Inversion dimers with R²₂(8) loops | researchgate.net |

| N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide | N—H⋯O | Chains along the c-axis | nih.gov |

| (E)-N′-(5-Bromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide | N—H⋯O (Intermolecular) O—H⋯N (Intramolecular) | Chains along the b-axis | nih.gov |

| General Benzohydrazides | N—H⋯N | Di-periodic supramolecular structures | nih.gov |

Spectroscopic Characterization for Structural Confirmation

FT-IR spectroscopy is a primary tool for identifying the key functional groups present in benzohydrazide structures. The spectra of these compounds are characterized by distinct absorption bands corresponding to the vibrations of specific bonds.

The N–H stretching vibrations of the hydrazide group typically appear in the range of 3200–3434 cm⁻¹. tandfonline.com The carbonyl group (C=O) gives rise to a strong absorption band, usually observed between 1595 and 1654 cm⁻¹, although its position can be influenced by hydrogen bonding. researchgate.netaip.org Aromatic C–H stretching is identified by bands in the 2829–3079 cm⁻¹ region. For derivatives that are Schiff bases, the C=N (azomethine) stretching frequency is found around 1511–1598 cm⁻¹. aip.org The presence of the methoxy (B1213986) group is confirmed by C-H stretching vibrations of the methyl group. aip.org

Table 2: Typical FT-IR Absorption Bands for Benzohydrazide Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide N–H | Stretching | 3200 - 3434 | tandfonline.com |

| Aromatic C–H | Stretching | ~3000 - 3100 | aip.org |

| Aliphatic C–H (methoxy) | Stretching | ~2850 - 2950 | aip.org |

| Carbonyl C=O | Stretching | 1595 - 1654 | aip.org |

| Azomethine C=N (in Schiff bases) | Stretching | 1511 - 1598 | aip.org |

NMR spectroscopy provides definitive evidence for the molecular structure by mapping the chemical environments of the hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectra of benzohydrazide derivatives, the amide (N-H) proton is typically observed as a singlet in the downfield region, often around δ 11.8-11.9 ppm. The aromatic protons appear as multiplets in the range of δ 6.5-7.9 ppm. derpharmachemica.com The protons of the methoxy group (–OCH₃) characteristically resonate as a sharp singlet between δ 3.6 and 3.9 ppm. derpharmachemica.comfupress.net For Schiff base derivatives, the azomethine proton (–CH=N–) gives a singlet at approximately δ 8.4-8.8 ppm. derpharmachemica.com

The ¹³C NMR spectra further confirm the carbon skeleton. The carbonyl carbon (C=O) signal appears significantly downfield, around δ 161-163 ppm. derpharmachemica.comfupress.net Aromatic carbons resonate in the δ 101-153 ppm region. derpharmachemica.com The methoxy carbon gives a signal at approximately δ 55-60 ppm. derpharmachemica.comfupress.net In Schiff base derivatives, the azomethine carbon (CH=N) is found between δ 142 and 148 ppm. derpharmachemica.com

Table 3: Representative NMR Chemical Shifts (δ, ppm) for Benzohydrazide Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Amide (N–H) | ~11.8 - 11.9 | |

| Aromatic (Ar–H) | ~6.5 - 7.9 | derpharmachemica.com | |

| Methoxy (–OCH₃) | ~3.6 - 3.9 | derpharmachemica.comfupress.net | |

| Azomethine (–CH=N–) | ~8.4 - 8.8 | derpharmachemica.com | |

| ¹³C | Carbonyl (C=O) | ~161 - 163 | derpharmachemica.comfupress.net |

| Aromatic (Ar–C) | ~101 - 153 | derpharmachemica.com | |

| Methoxy (–OCH₃) | ~55 - 60 | derpharmachemica.comfupress.net | |

| Azomethine (–CH=N–) | ~142 - 148 | derpharmachemica.com |

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the parent molecule. For 5-Bromo-2-methoxybenzohydrazide, the mass spectrum is expected to show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, this peak will appear as a pair of signals of nearly equal intensity (M⁺ and M⁺+2), corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. aip.org

The molecular ions are energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk Common fragmentation pathways for benzohydrazide derivatives include the cleavage of the amide bond (between the carbonyl carbon and the nitrogen) and the weak N–N bond. aip.org This can lead to the formation of characteristic fragment ions, such as the 5-bromo-2-methoxybenzoyl cation. The loss of stable neutral molecules like HBr is also a common fragmentation route for halogenated compounds. bris.ac.uk Analysis of these fragments helps to piece together and confirm the molecular structure. For example, in the mass spectrum of (E)-N'-(4-Bromobenzylidene)-3-Methoxybenzohydrazide, the molecular ion was observed at m/z = 333.10, confirming its molecular weight. fupress.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic transitions within a molecule. For this compound and its derivatives, the UV-Vis spectrum is primarily shaped by the electronic structure of the substituted benzene (B151609) ring and the hydrazide moiety. These structural components contain chromophores, such as the benzene ring and the carbonyl group, which absorb ultraviolet or visible light, leading to the excitation of electrons from lower to higher energy orbitals. The primary electronic transitions observed in these compounds are the π→π* (pi to pi star) and n→π* (n to pi star) transitions.

The π→π* transitions are typically of high intensity and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are characteristic of the aromatic system and the carbonyl group. The n→π* transitions are generally of lower intensity and result from the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the oxygen of the carbonyl group or the nitrogen atoms of the hydrazide group, to a π* antibonding orbital.

The electronic absorption spectrum of the parent compound, benzohydrazide, shows a maximum absorption (λmax) at approximately 285.2 nm researchgate.net. The introduction of substituents onto the benzene ring, as in the case of this compound, is expected to cause shifts in the absorption maxima. Substituents can alter the electronic distribution in the chromophore, thereby affecting the energy of the electronic transitions.

The bromine atom at the 5-position and the methoxy group at the 2-position are anticipated to influence the UV-Vis spectrum. Both the bromo and methoxy groups can act as auxochromes, which are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption. Generally, such substituents, particularly those with non-bonding electrons, can extend the conjugation of the π-system, leading to a bathochromic shift (a shift to longer wavelengths) of the π→π* transition. This is due to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For disubstituted benzene derivatives, the combined effect of the two substituents determines the extent of the shift in the primary absorption band spcmc.ac.in.

The following table summarizes the UV-Vis absorption data for benzohydrazide and some of its derivatives, illustrating the typical ranges for the electronic transitions.

| Compound | Solvent | λmax (nm) (π→π) | λmax (nm) (n→π) |

| Benzohydrazide researchgate.net | Not Specified | - | 285.2 |

| 2-phenyl-1,3,4-oxadiazol-aminoacid derivative 5a | Water | 226 | 269 |

| 2-phenyl-1,3,4-oxadiazol-aminoacid derivative 5g | Water | 227 | 273 |

| 2-phenyl-1,3,4-oxadiazol-aminoacid derivative 5i | Water | 227 | 263 |

| 2-phenyl-1,3,4-oxadiazol-aminoacid derivative 5j | Water | 229 | 264 |

| N'-(adamantan-2-ylidene)benzohydrazide ias.ac.in | Ethanol (B145695) | 248 | 280 |

Computational and Theoretical Investigations of 5 Bromo 2 Methoxybenzohydrazide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. DFT calculations for 5-Bromo-2-methoxybenzohydrazide and related systems are typically performed using specific functionals, like B3LYP, combined with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.gov

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using DFT methods, the molecule's geometry is adjusted until a minimum energy state is reached, corresponding to the equilibrium structure. nih.govorientjchem.org This process yields critical data on bond lengths, bond angles, and dihedral angles. For hydrazone derivatives, which share structural similarities with benzohydrazides, these calculated parameters are often in good agreement with experimental data obtained from X-ray crystallography. nih.govmdpi.com

The optimized structure of this compound would reveal the spatial relationship between the substituted benzene (B151609) ring and the hydrazide moiety. For instance, in a related compound, N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide, the molecule is twisted, with a significant dihedral angle between the two benzene rings. nih.gov Analysis of the electronic structure also involves examining the distribution of electrons, which is fundamental to understanding the molecule's chemical behavior.

Table 1: Representative Predicted Geometrical Parameters for a Benzohydrazide (B10538) Scaffold (Note: This table is illustrative, showing typical parameters calculated for related structures, as specific experimental data for this compound is not available in the cited sources.)

| Parameter | Bond | Predicted Value (Å) |

| Bond Length | C=O | ~1.25 |

| C-N | ~1.36 | |

| N-N | ~1.40 | |

| C-Br | ~1.90 | |

| C-O (methoxy) | ~1.37 |

This interactive table demonstrates the kind of data obtained from geometry optimization calculations.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. researchgate.net DFT calculations provide the energies of these orbitals (E_HOMO and E_LUMO) and map their spatial distribution across the molecule. nih.govscirp.org For benzohydrazide derivatives, the HOMO is often localized on the benzoyl moiety, while the LUMO may be distributed across the entire molecule. mdpi.com

Table 2: Representative Frontier Molecular Orbital (FMO) Properties (Note: Values are representative for hydrazide-like structures and illustrate the outputs of FMO analysis.)

| Parameter | Description | Typical Value (eV) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | Energy difference (E_LUMO - E_HOMO) | 4.5 to 6.5 |

This interactive table highlights the key energy values derived from FMO analysis.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.govscispace.comchemrxiv.org The map is plotted on the molecule's surface, using a color gradient to indicate different potential values. Red regions signify areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow areas indicate neutral or weakly polarized regions. youtube.comresearchgate.netresearchgate.net

For this compound, the MEP map would likely show a strong negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The hydrogen atoms of the N-H groups would exhibit a positive potential (blue), identifying them as potential hydrogen bond donors. scirp.org This analysis is invaluable for predicting how the molecule might interact with biological targets like proteins or enzymes. scispace.com

From the energies of the HOMO and LUMO, a set of global chemical reactivity descriptors can be calculated to quantify a molecule's stability and reactivity. nih.govscirp.org These descriptors provide a quantitative basis for the predictions made from FMO and MEP analyses. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the ability to act as an electrophile, calculated as χ² / (2η).

These quantum chemical descriptors are essential for comparing the reactivity of different molecules within a series and for developing structure-activity relationships.

Table 3: Global Chemical Reactivity Descriptors (Note: This table provides definitions and formulas for key reactivity descriptors derived from DFT calculations.)

| Descriptor | Formula | Significance |

| Electronegativity (χ) | (I+A)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (I-A)/2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1/η | Measure of reactivity and polarizability |

| Electrophilicity Index (ω) | χ²/(2η) | Propensity to accept electrons |

This interactive table defines the global reactivity descriptors used to characterize molecular behavior.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational techniques that aim to build mathematical models correlating the chemical structure of compounds with their biological activity or physicochemical properties. ijcrt.org These models are powerful tools in drug discovery for predicting the efficacy of new compounds and optimizing lead structures. mdpi.com

The development of a QSAR model involves several steps. First, a dataset of related compounds with known biological activities (e.g., IC₅₀ values) is compiled. For the benzohydrazide class, this could include activities such as antimicrobial, anti-inflammatory, or anticancer efficacy. nih.govnih.govmdpi.com Next, a wide range of molecular descriptors is calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Finally, statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the biological activity. ijcrt.orgnih.gov For example, a QSAR study on hydrazone derivatives identified descriptors related to molecular shape and electronic properties as being influential for insecticidal activity. nih.gov Similarly, 3D-QSAR models have been developed for quinazolinone derivatives containing hydrazone structures to guide the design of new antitumor agents. rsc.orgrsc.org

While a specific QSAR model for this compound has not been detailed in the searched literature, the established methodologies are readily applicable. By synthesizing and testing a series of related benzohydrazides, a predictive QSAR model could be developed to guide the design of novel derivatives with enhanced biological efficacy. mdpi.com

Identification of Molecular Descriptors Correlating with Activity

In the computational analysis of this compound and its derivatives, molecular descriptors play a pivotal role in establishing a quantitative structure-activity relationship (QSAR). These descriptors are numerical values that characterize the chemical and physical properties of the molecule. For hydrazone derivatives, which include the this compound scaffold, certain descriptors have been identified as crucial for their biological activity.

Key molecular descriptors often considered include:

Topological descriptors: These describe the connectivity of atoms in a molecule, such as the Wiener index and molecular connectivity indices.

Electronic descriptors: These relate to the electronic properties of the molecule, including dipole moment, HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) energies. The energy gap between HOMO and LUMO is a significant indicator of molecular stability and reactivity.

Steric descriptors: These pertain to the three-dimensional arrangement of atoms, such as molecular volume and surface area.

For instance, in studies of related hydrazone compounds, the presence of specific functional groups, like the bromine atom and the methoxy (B1213986) group in this compound, significantly influences these descriptors. The bromine atom, being a large and electronegative group, can enhance the stability of ligand-enzyme complexes, which is a critical factor for inhibitory activity. nih.gov This suggests that descriptors related to atomic size, electronegativity, and polarizability are likely to show a strong correlation with the biological activity of these compounds.

Molecular Docking and Dynamics Simulations

Molecular docking simulations are instrumental in elucidating the binding mode of this compound derivatives within the active sites of biological targets. These simulations predict the preferred orientation of the ligand when bound to a receptor, providing insights into the specific interactions that stabilize the complex.

For hydrazone derivatives, common interactions include:

Hydrogen Bonding: The hydrazone moiety (-C=N-NH-C=O) is a potent hydrogen bond donor and acceptor. The nitrogen and oxygen atoms can form hydrogen bonds with amino acid residues in the receptor's active site. For example, the NH group of the hydrazone fragment has been observed to form crucial hydrogen bonds with residues like MET-A-769 in targets such as the epidermal growth factor receptor (EGFR). nih.gov

Hydrophobic Interactions: The aromatic rings of the this compound structure can engage in hydrophobic and π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket.

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction with electron-donating atoms, which can contribute to binding affinity and specificity.

Studies on similar structures have shown that the presence of bulky groups, such as the bromine atom, can be crucial for the stability of the enzyme-ligand complex. nih.gov The methoxy group can also influence the molecule's conformation and its interactions within the binding site.

Molecular docking and molecular dynamics (MD) simulations are also employed to predict the binding affinity of this compound derivatives to their target receptors. Binding affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger interaction.

The prediction of binding affinities allows for the ranking of different derivatives and helps in prioritizing compounds for further experimental testing. For example, docking studies on hydrazone derivatives against EGFR have been used to correlate predicted binding affinities with observed cytotoxic properties. nih.gov

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability over time. By analyzing the trajectory of the simulation, researchers can identify key interactions that are maintained throughout the simulation, providing a more accurate picture of molecular recognition. The calculation of binding free energies from MD simulations, using methods like MM/PBSA or MM/GBSA, offers a more rigorous prediction of binding affinity than docking scores alone. Research on other ligand-receptor systems has demonstrated that lower EC50 values (a measure of potency) often correlate with greater binding affinity (more negative ΔG values). frontiersin.org

Table 1: Predicted Binding Affinities of Hydrazone Derivatives with EGFR

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| Derivative 5a | -8.5 | MET-A-769, LYS-A-728, ASP-A-831 |

| Derivative 5e | -8.2 | MET-A-769, CYS-A-773, LYS-A-728 |

| Derivative 5g | -9.1 | MET-A-769, THR-A-766, GLN-A-767 |

| Derivative 5h | -8.8 | MET-A-769, LYS-A-728, ASP-A-831 |

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state of a molecule. scilit.comnih.gov This analysis maps the electron distribution of a molecule within a crystal, providing a three-dimensional surface that highlights regions of close contact with neighboring molecules.

For this compound and its analogs, Hirshfeld surface analysis can reveal the nature and extent of various non-covalent interactions, such as:

Hydrogen Bonds: These appear as distinct red spots on the d_norm surface, indicating close contacts between donor and acceptor atoms. nih.gov

π-π Stacking: Interactions between aromatic rings are also visible on the Hirshfeld surface. scilit.com

van der Waals Forces: These weaker interactions are represented over larger areas of the surface.

The Hirshfeld surface is often used in conjunction with two-dimensional fingerprint plots. crystalexplorer.net These plots provide a quantitative summary of the intermolecular interactions by plotting the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. crystalexplorer.net The resulting plot is a unique "fingerprint" for the crystal structure, with different types of interactions appearing in characteristic regions of the plot.

For example, the percentage contribution of different interactions to the total Hirshfeld surface area can be calculated from the fingerprint plot. In related compounds, H···H, C···H/H···C, and O···H/H···O interactions are often the most significant contributors to the crystal packing. nih.govnih.gov The presence of the bromine atom in this compound would also lead to Br···H contacts, which can be quantified through this analysis. nih.gov This detailed understanding of the crystal packing can provide insights into the solid-state properties of the compound, such as its stability and solubility.

Table 2: Contribution of Intermolecular Contacts to the Hirshfeld Surface for a Related Hydrazide Compound

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 62.6 |

| C···H/H···C | 15.8 |

| O···H/H···O | 15.3 |

| N···H/H···N | 2.2 |

| N···C/C···N | 2.1 |

| C···C | 1.3 |

| N···O/O···N | 0.7 |

Data adapted from a study on (±)-N′-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide. nih.gov

Coordination Chemistry and Metal Complexes of 5 Bromo 2 Methoxybenzohydrazide Ligands

Design Principles for 5-Bromo-2-methoxybenzohydrazide as a Ligand

The efficacy of this compound as a ligand in coordination chemistry stems from several key structural features. Aroylhydrazones, in general, are known for their ability to exist in keto-enol tautomeric forms, which dictates their coordination behavior with metal ions. In the solid state, they typically exist in the keto form, but in the presence of metal ions, they can deprotonate and coordinate in the enolic form.

The this compound ligand possesses multiple donor sites: the carbonyl oxygen, the azomethine nitrogen, and the methoxy (B1213986) oxygen. The presence of both hard (oxygen) and borderline (nitrogen) donor atoms allows it to coordinate with a variety of metal ions. The flexibility of the hydrazone backbone enables the formation of stable five- or six-membered chelate rings upon complexation.

The substituents on the aromatic rings also play a crucial role in the ligand's properties. The electron-withdrawing bromine atom and the electron-donating methoxy group on the benzaldehyde (B42025) ring can influence the electron density on the coordinating atoms, thereby modulating the stability and reactivity of the resulting metal complexes. Furthermore, the steric bulk of the substituents can influence the geometry of the metal complexes. The ability of the ligand to act as a bidentate or tridentate chelating agent, and its potential to form mononuclear or polynuclear complexes, makes it a versatile building block in the design of novel coordination compounds.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with heating to facilitate the reaction. The resulting complexes can be characterized by a variety of spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, which provide valuable information about the coordination mode of the ligand and the geometry of the complex.

Dioxomolybdenum(VI) Complexes

The resulting complexes are generally expected to be mononuclear with a distorted octahedral geometry around the molybdenum center. The ligand typically coordinates in its dianionic enolic form as a tridentate ONO donor. The IR spectra of such complexes are characterized by two strong bands in the 900-1000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the cis-MoO₂²⁺ core. The disappearance of the ν(N-H) and ν(C=O) bands and the appearance of a new band for the ν(C=N-N=C) group in the IR spectrum of the complex compared to the free ligand would confirm the coordination in the enolic form. The ¹H NMR spectra of these diamagnetic complexes would show the disappearance of the N-H proton signal, further confirming deprotonation and coordination.

Table 1: Expected IR and ¹H NMR Data for a Dioxomolybdenum(VI) Complex of this compound

| Spectroscopic Data | Free Ligand (Expected) | Dioxomolybdenum(VI) Complex (Expected) |

| IR (cm⁻¹) | ||

| ν(N-H) | ~3200 | Absent |

| ν(C=O) | ~1650 | Absent |

| ν(C=N) | ~1600 | Shifted |

| ν(C=N-N=C) | Absent | ~1580 |

| νs(MoO₂) | Absent | ~940 |

| νas(MoO₂) | Absent | ~910 |

| ¹H NMR (ppm) | ||

| -NH | ~11.0 | Absent |

| -CH=N- | ~8.5 | Shifted |

| Aromatic-H | 7.0-8.0 | Shifted |

| -OCH₃ | ~3.9 | Shifted |

Gallium(III) Complexes

The synthesis of gallium(III) complexes with ligands structurally similar to this compound, such as those derived from 5-bromosalicylaldehyde (B98134), has been reported. nih.gov These complexes are typically prepared by reacting the ligand with a gallium(III) salt, like gallium(III) nitrate, in a suitable solvent.

Characterization of these complexes reveals that the aroylhydrazone ligand acts as a monoanionic tridentate ONO donor. nih.gov The resulting gallium(III) complexes are often mononuclear with the general formula [Ga(L)₂(NO₃)], where L represents the deprotonated ligand. nih.gov In these complexes, the gallium(III) ion is typically six-coordinated in a distorted octahedral geometry.

The IR spectra of these complexes show a shift in the ν(C=N) and ν(C-O) (phenolic) bands upon coordination, indicating the involvement of the azomethine nitrogen and the phenolic oxygen in bonding to the metal ion. The disappearance of the phenolic -OH band also supports coordination. In the ¹H NMR spectra, the signal for the phenolic proton is absent, and the azomethine proton signal is shifted, confirming complex formation.

Table 2: Spectroscopic Data for a Gallium(III) Complex with a Structurally Similar Ligand (5-bromosalicylaldehyde-4-hydroxybenzoylhydrazone) nih.gov

| Spectroscopic Data | Free Ligand | Gallium(III) Complex |

| IR (cm⁻¹) | ||

| ν(O-H) | 3215 | Absent |

| ν(N-H) | 3065 | 3068 |

| ν(C=O) | 1640 | 1605 |

| ν(C=N) | 1605 | 1550 |

| ν(C-O) phenolic | 1278 | 1305 |

| ¹H NMR (ppm) | ||

| -OH | 12.05 | Absent |

| -NH | 11.85 | 11.90 |

| -CH=N- | 8.60 | 8.85 |

Copper(II), Manganese(II), and Nickel(II) Complexes

The coordination chemistry of first-row transition metals with aroylhydrazone ligands is extensive. While specific reports on this compound complexes with all three metals are scarce, studies on analogous systems provide significant insights. For instance, a nickel(II) complex with N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide has been characterized. These complexes are typically synthesized by reacting the ligand with the corresponding metal acetate (B1210297) or chloride salt in an alcoholic solvent.

These ligands can act as bidentate or tridentate, leading to various coordination geometries. For example, copper(II) and nickel(II) can form square planar or octahedral complexes, while manganese(II) typically forms octahedral complexes.

The spectroscopic properties are indicative of the coordination mode. In the IR spectra, shifts in the ν(C=O) and ν(C=N) bands are observed. The UV-Vis spectra of these complexes are characterized by d-d transitions, which are responsible for their color. For instance, Cu(II) complexes often exhibit a broad d-d band in the visible region. For Ni(II) complexes, the number and position of the d-d bands can help distinguish between square planar and octahedral geometries. The magnetic moments of these complexes are also informative about their geometry and the oxidation state of the metal ion.

Table 3: Representative UV-Vis Spectral Data for Ni(II) and Cu(II) Complexes with Related Ligands

| Complex Type | Ligand | λmax (nm) (Assignment) | Reference |

| Ni(II) Complex | 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione | 482 (d-d transition) | chemrevlett.comchemrevlett.com |

| Cu(II) Complex | 2-hydroxyphenone derivative | ~340-450 (LMCT), ~550-800 (d-d) | mdpi.com |

Europium Complexes

Specific europium(III) complexes of this compound have not been detailed in the reviewed literature. However, the principles of designing luminescent europium complexes are well-established. Europium(III) ions exhibit characteristic sharp emission bands, but their direct excitation is inefficient due to the Laporte-forbidden nature of f-f transitions. mdpi.com

To achieve strong luminescence, organic ligands, often referred to as "antennas," are used. mdpi.com These ligands have strong absorption in the UV region and can efficiently transfer the absorbed energy to the europium(III) ion, which then emits its characteristic red light. Aroylhydrazones, with their extended π-systems, can potentially act as suitable antennas. The efficiency of this energy transfer, and thus the luminescence intensity of the complex, is dependent on the energy levels of the ligand's triplet state and the emissive state of the Eu(III) ion.

The synthesis of such complexes would typically involve the reaction of a europium(III) salt with the ligand. The resulting complexes would be characterized by their luminescence properties, including excitation and emission spectra, quantum yields, and lifetimes. The emission spectrum would be expected to show the characteristic sharp peaks corresponding to the ⁵D₀ → ⁷Fⱼ (J = 0, 1, 2, 3, 4) transitions of Eu(III), with the ⁵D₀ → ⁷F₂ transition around 612 nm usually being the most intense. mdpi.com

Structural Characterization of Coordination Compounds

While crystal structures for the specific metal complexes of this compound are not widely available, the crystal structure of a related free ligand, N'-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide, has been reported. nih.gov The molecule adopts an E configuration about the C=N double bond and is twisted, with a dihedral angle of 22.0(2)° between the two benzene (B151609) rings. nih.gov The crystal structure is stabilized by intermolecular N-H···O hydrogen bonds. nih.gov

The structural data for this free ligand provides a baseline for understanding how its conformation might change upon coordination to a metal ion. It is expected that upon complexation, the ligand would become more planar to facilitate chelation.

Table 4: Crystallographic Data for N'-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide nih.gov

| Parameter | Value |

| Chemical Formula | C₁₆H₁₅BrN₂O₃ |

| Molecular Weight | 363.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.3286 (3) |

| b (Å) | 11.4816 (3) |

| c (Å) | 10.1233 (2) |

| β (°) | 99.128 (1) |

| Volume (ų) | 1529.59 (6) |

| Z | 4 |

Table 5: Selected Bond Lengths for N'-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide nih.gov

| Bond | Length (Å) |

| Br1-C3 | 1.898 (3) |

| O1-C1 | 1.362 (3) |

| O2-C9 | 1.233 (3) |

| N1-N2 | 1.378 (3) |

| N1-C8 | 1.277 (4) |

| C1-O1-C7 | 117.7 (2) |

Coordination Modes and Ligand Geometry

This compound possesses multiple potential donor atoms, including the carbonyl oxygen, the hydrazinic nitrogen atoms, and the methoxy oxygen. This allows for several possible coordination modes. Typically, hydrazide ligands can coordinate to metal ions in a neutral form or, after deprotonation, as an anionic ligand.

In its neutral form, the ligand can act as a monodentate or bidentate ligand. As a monodentate ligand, it would likely coordinate through the carbonyl oxygen atom. As a bidentate ligand, it could coordinate through the carbonyl oxygen and the terminal amino nitrogen atom.

Upon deprotonation of the hydrazide moiety, the ligand can act as a bidentate or tridentate chelating agent. In many Schiff base derivatives of similar hydrazides, the ligand coordinates to the metal center through the imine nitrogen and the enolic oxygen, forming a stable five- or six-membered chelate ring. For instance, in the related compound (E)-N′-(5-Bromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide, intramolecular hydrogen bonding is observed between the hydroxyl group and the hydrazide nitrogen, and between the NH group and the methoxy oxygen, which can influence its coordination behavior. nih.govmdpi.com

The geometry of the free ligand is also a crucial factor. The crystal structure of a related derivative, N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide, reveals a twisted conformation with a significant dihedral angle between the two benzene rings. nih.gov This inherent twist in the ligand backbone can influence the geometry of the resulting metal complex.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Form of Ligand |

| Monodentate | Carbonyl Oxygen | Neutral |

| Bidentate | Carbonyl Oxygen, Amino Nitrogen | Neutral |

| Bidentate | Enolic Oxygen, Imine Nitrogen | Anionic (deprotonated) |

| Tridentate | Enolic Oxygen, Imine Nitrogen, Methoxy Oxygen | Anionic (deprotonated) |

Chelate Ring Formation and Metal Ion Environment

The formation of stable chelate rings is a driving force in the coordination of polydentate ligands like this compound. When the deprotonated ligand coordinates in a bidentate fashion through the enolic oxygen and the imine nitrogen, a stable five-membered chelate ring is typically formed. The formation of such rings enhances the thermodynamic stability of the metal complex, an effect known as the chelate effect.

The environment around the metal ion is dictated by the coordination number and the geometry adopted by the complex. For a transition metal ion, common coordination geometries include tetrahedral, square planar, square pyramidal, and octahedral. The specific geometry is influenced by factors such as the size of the metal ion, its d-electron configuration, and the steric and electronic properties of the ligands. In complexes with related Schiff base ligands, a variety of coordination geometries have been observed. researchgate.netrecentscientific.com For example, a series of transition metal complexes with a Schiff base derived from 5-bromo-2-hydroxy benzaldehyde and aniline (B41778) showed the formation of bidentate chelation. researchgate.net

Distortion in Coordination Geometries (e.g., Octahedral)

Idealized coordination geometries, such as a perfect octahedron, are often subject to distortions in real complexes. These distortions can arise from several factors, including steric hindrance between ligands, crystal packing forces, and electronic effects like the Jahn-Teller effect.

For a d⁹ copper(II) complex in an octahedral field, for example, the two eg orbitals are unevenly occupied, leading to a degenerate ground state. To remove this degeneracy, the octahedron can undergo either an elongation or a compression along one of the four-fold symmetry axes (usually the z-axis). This results in a tetragonally distorted octahedral geometry. While no specific studies on Jahn-Teller distortions in this compound complexes are available, it is a phenomenon that would be expected for complexes with appropriate metal ions and electron configurations.

Catalytic Applications of Metal Complexes

Metal complexes derived from hydrazide and Schiff base ligands are known to exhibit catalytic activity in a variety of organic transformations. This is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates, thereby activating them for reaction.

Epoxidation Reactions

The epoxidation of alkenes is a fundamentally important reaction in organic synthesis, and various transition metal complexes have been developed as catalysts for this transformation. Molybdenum, manganese, and iron complexes, in particular, have shown significant promise in catalyzing epoxidation reactions using various oxygen sources like hydrogen peroxide or organic hydroperoxides. mdpi.comresearchgate.netinorgchemres.orgrsc.org

While there is no direct report on the use of this compound complexes in epoxidation, related Schiff base complexes have been investigated as catalysts. For instance, molybdenum(VI) dioxo complexes with Schiff base ligands have been shown to be effective catalysts for the epoxidation of olefins. mdpi.com The catalytic cycle often involves the formation of a high-valent metal-peroxo or metal-oxo species, which then transfers an oxygen atom to the alkene. The electronic and steric properties of the ligand can significantly influence the activity and selectivity of the catalyst. The presence of the electron-withdrawing bromine atom and the electron-donating methoxy group in the this compound ligand could potentially modulate the catalytic activity of its metal complexes.

Table 2: Examples of Metal-Catalyzed Epoxidation of Alkenes (General)

| Catalyst Type | Alkene Substrate | Oxidant | Typical Product |

| Molybdenum(VI) Schiff Base Complexes | Cyclooctene | tert-Butyl hydroperoxide | Cyclooctene oxide |

| Manganese Porphyrins | Styrene | Iodosylbenzene | Styrene oxide |

| Iron Porphyrins | Norbornene | Hydrogen Peroxide | Norbornene oxide |

Other Catalytic Efficiencies

Beyond epoxidation, metal complexes with hydrazone and Schiff base ligands have demonstrated catalytic activity in a range of other reactions. These include oxidation reactions, such as the oxidation of alcohols and phenols, as well as carbon-carbon bond-forming reactions. nih.gov

The catalytic potential of these complexes stems from the tunability of the ligand framework. By modifying the substituents on the aromatic rings of the ligand, it is possible to fine-tune the electronic and steric environment around the metal center, thereby influencing the catalytic performance. For example, the introduction of bulky groups can enhance selectivity, while electron-withdrawing or -donating groups can affect the redox potential of the metal center and its reactivity. Although specific catalytic applications of this compound complexes have not been reported, the structural features of the ligand suggest that its metal complexes could be promising candidates for various catalytic transformations. Further research is needed to explore and establish the catalytic efficiencies of these compounds.

Biological and Pharmacological Research Applications

Antimicrobial Activity Studies

Derivatives of 5-bromo-2-methoxybenzohydrazide have been the subject of numerous studies to evaluate their efficacy against a range of microbial pathogens, including both bacteria and fungi. These investigations are crucial in the ongoing search for new antimicrobial agents to combat the challenge of drug resistance.

Schiff bases and hydrazones derived from this compound have demonstrated notable antibacterial activity. For instance, a study involving (E)-N′-(5-bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide, a derivative, reported its activity against various bacterial strains. researchgate.net The antibacterial potential of such derivatives is often attributed to the presence of the azomethine group (-C=N-), which is a key feature of Schiff bases and hydrazones. mdpi.com The biological activity of these compounds can be influenced by the different substituents attached to the core structure. mdpi.com

In a specific study, the antibacterial activity of (E)-N′-(5-bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide was assessed using the zone of inhibition method. The results, as summarized in the table below, indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

| Escherichia coli | 17 ±1.28 |

| Staphylococcus aureus | 15 ±0.98 |

It is important to note that the parent compound, this compound, is a precursor for these active derivatives. nih.gov The synthesis of these derivatives, such as N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide, has been documented, although their biological activities were not always the primary focus of such studies. nih.gov The broader class of hydrazone derivatives has been widely explored for antibacterial properties, with many compounds showing good activity against Gram-positive bacteria. mdpi.com

The antifungal potential of this compound derivatives has also been a subject of investigation. The same study that evaluated the antibacterial properties of (E)-N′-(5-bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide also tested its efficacy against fungal strains. researchgate.net The presence of the hydrazone linkage is considered a significant pharmacophore that contributes to the antifungal activity. mdpi.com

The antifungal activity of (E)-N′-(5-bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide is presented in the table below, showing its zone of inhibition against a common fungal pathogen.

| Fungal Strain | Zone of Inhibition (mm) |

| Aspergillus niger | 16 ±1.02 |

The general class of hydrazones has been reported to exhibit a wide spectrum of biological activities, including antifungal effects. asianpubs.org

Minimum Inhibitory Concentration (MIC) is a critical quantitative measure of the potency of an antimicrobial agent. For derivatives of this compound, determining the MIC is a key step in evaluating their potential as therapeutic agents. While specific MIC values for derivatives of this compound are not extensively reported in the provided context, the general class of hydrazone derivatives has been studied for their MIC values against various microbial strains. For example, some hydrazone derivatives have shown MIC values ranging from 0.24 to 25 μg/mL against different microorganisms. mdpi.com

Enzyme Inhibition Studies

Without primary or secondary research sources that have directly tested and reported on these properties for this compound, it is not possible to provide a scientifically accurate and informative article as requested.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Its inhibition is a key therapeutic target for treating infections caused by urease-producing bacteria, such as Helicobacter pylori, which is implicated in gastritis and peptic ulcers. nih.gov While this compound has not been directly evaluated, its structural components are present in other classes of compounds investigated for urease inhibition.

Schiff bases, which can be synthesized from this compound, are a well-known class of urease inhibitors. nih.govnih.gov For instance, studies on 5-bromo-2-aryl benzimidazole (B57391) derivatives have identified several potent urease inhibitors. nih.gov Some of these derivatives exhibited significantly greater potency than the standard inhibitor, thiourea. nih.gov The research highlights that the presence and position of substituents on the aromatic rings are crucial for the inhibitory activity. nih.gov

Similarly, other research has shown that Schiff bases derived from the condensation of 5-bromo-2-hydroxybenzaldehyde (a related starting material) with amines can result in compounds with considerable urease inhibitory activity. researchgate.net For example, the Schiff base 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol showed an IC₅₀ value of 30.65 µg/mL against urease. researchgate.net The consistent findings across different studies suggest that the bromo- and methoxy-substituted phenyl ring system, a core feature of this compound, is a viable pharmacophore for designing novel urease inhibitors. nih.govnih.govnih.gov

Table 1: Urease Inhibitory Activity of Selected 5-Bromo-2-aryl Benzimidazole Derivatives

| Compound | IC₅₀ (μM) |

|---|---|

| Derivative 7 | 12.07 ± 0.05 |

| Derivative 8 | 10.57 ± 0.12 |

| Derivative 11 | 13.76 ± 0.02 |

| Derivative 14 | 15.70 ± 0.12 |

| Derivative 22 | 8.15 ± 0.03 |

| Thiourea (Standard) | 21.25 ± 0.15 |

Data sourced from a study on 5-bromo-2-aryl benzimidazole derivatives. nih.gov

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. eurekaselect.com Inhibitors of these enzymes are the primary therapeutic agents for managing the symptoms of Alzheimer's disease. eurekaselect.comnih.gov The hydrazone and Schiff base classes of compounds, which can be derived from this compound, have been a focus of research for developing new cholinesterase inhibitors.

One study investigated a series of gallic hydrazide-derived Schiff bases for their AChE inhibitory activity. nih.gov Among the synthesized compounds, N-(1-(5-bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide, which features a 5-bromo-substituted aromatic ring, was identified as the most potent inhibitor of human AChE, with an inhibition rate of 77% at a concentration of 100 μM. nih.gov This finding underscores the potential contribution of the bromo-substituted phenyl moiety to the inhibitory activity against cholinesterases. nih.gov Although this compound is not a direct derivative of this compound (it has a hydroxyl instead of a methoxy (B1213986) group at the 2-position), the structural similarity is noteworthy.

The broader class of Schiff bases has been shown to exhibit significant inhibitory activity against both AChE and BChE, with some derivatives showing higher potency than the reference drug galanthamine. eurekaselect.com Molecular docking studies often reveal that these compounds can interact with key residues in the active sites of the enzymes. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibition by a Related Schiff Base

| Compound | Concentration (μM) | % Inhibition of human AChE |

|---|---|---|

| N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide | 100 | 77% |

Data from a study on gallic hydrazide-derived Schiff bases. nih.gov

Other Investigated Biological Activities (e.g., Analgesic Activity, Insecticidal Activity)

Beyond enzyme inhibition, the structural framework of this compound and its derivatives has been explored for other potential therapeutic applications, although research in these areas is less extensive.

Analgesic Activity: There is limited direct research on the analgesic properties of this compound or its immediate derivatives. However, related structures have been investigated. For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and evaluated for their anti-nociceptive activity. nih.gov These studies provide a rationale for exploring other substituted benzoic acid derivatives, including those related to this compound, as potential analgesic agents.

Insecticidal Activity: The hydrazide functional group is a key component in a class of insecticides known as diacylhydrazines. researchgate.net These compounds act as ecdysone (B1671078) agonists, disrupting the normal molting process in insects. While there are no specific reports on the insecticidal activity of this compound itself, its core structure as a benzohydrazide (B10538) suggests that it could serve as a precursor for synthesizing novel diacylhydrazine analogues with potential insecticidal properties.

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-2-methoxybenzohydrazide, and how is purity validated?

The compound is typically synthesized via condensation reactions between hydrazine derivatives and appropriately substituted benzoyl chlorides. For example, derivatives are often prepared using solution growth techniques to obtain single crystals for structural analysis . Purity is verified through spectroscopic methods (e.g., FT-IR for functional group identification) and chromatographic techniques. Single-crystal X-ray diffraction (SCXRD) further confirms molecular structure and crystallinity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- FT-IR spectroscopy to identify functional groups like hydrazide (-CONHNH₂) and methoxy (-OCH₃) .

- UV-Vis spectroscopy to determine optical properties (e.g., absorption maxima at ~289 nm) .

- SCXRD for resolving crystal symmetry (e.g., orthorhombic P2₁2₁2₁ space group) and lattice parameters .

Q. What thermal analysis methods assess the stability of this compound?

Q. What safety protocols are essential for handling this compound?

While specific safety data for this compound is limited, general precautions for aromatic hydrazides apply:

- Use fume hoods to avoid inhalation.

- Wear gloves and eye protection to prevent skin/eye contact.

- Store in sealed containers in dry, ventilated areas .

Advanced Research Questions

Q. How does Hirshfeld surface analysis elucidate intermolecular interactions in this compound derivatives?

Hirshfeld surfaces map close-contact regions (e.g., hydrogen bonds, van der Waals interactions) between molecules. Fingerprint plots derived from this analysis quantify contributions from specific atom pairs (e.g., Br···H, O···H contacts), providing insight into crystal packing and stability. For example, a study on a derivative revealed dominant H···H (42.9%) and Br···H (10.8%) interactions .

Q. How can density functional theory (DFT) predict nonlinear optical (NLO) properties of this compound derivatives?

DFT calculations estimate electronic parameters like HOMO-LUMO energy gaps (e.g., 3.82 eV), polarizability (α), and hyperpolarizability (β). These metrics correlate with NLO activity, such as second-harmonic generation (SHG) efficiency. For instance, a derivative showed β values 8.5 times higher than urea, confirming its potential as an NLO material .

Q. What role do crystal symmetry and space groups play in the NLO activity of this compound derivatives?

Non-centrosymmetric crystal systems (e.g., orthorhombic P2₁2₁2₁) are critical for SHG activity, as they lack inversion symmetry. A derivative crystallizing in this space group exhibited 0.41×KDP SHG efficiency, directly linked to its NLO performance .

Q. How are Schiff base derivatives of this compound applied in catalytic epoxidation?

Schiff base ligands derived from this compound (e.g., H₂BMH) coordinate with transition metals like Mo(VI) to form complexes. These catalysts show high selectivity (>90%) in epoxidizing alkenes (e.g., cyclohexene) using t-butyl hydroperoxide as an oxidant. Structural analysis via SCXRD confirms octahedral coordination around Mo, enhancing catalytic activity .

Q. How do substituent variations (e.g., bromo vs. methoxy) influence electronic properties of benzohydrazide derivatives?

Electron-withdrawing groups (e.g., Br) reduce electron density on the aromatic ring, altering charge distribution and reactivity. Computational studies using molecular electrostatic potential (MEP) maps identify nucleophilic (e.g., methoxy oxygen) and electrophilic (e.g., bromine) sites, guiding synthetic modifications for targeted applications .

Q. What experimental strategies optimize single-crystal growth of this compound derivatives for structural studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.